molecular formula C19H25N5O2 B2732352 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234977-98-0

1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2732352
CAS No.: 1234977-98-0
M. Wt: 355.442
InChI Key: QNJRUVLIFHZUKP-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-methoxybenzyl group attached to the urea nitrogen and a piperidin-4-ylmethyl moiety substituted with a pyrimidin-2-yl group at the 1-position. The structure combines aromatic (methoxybenzyl) and heterocyclic (pyrimidinyl-piperidine) components, which are common in medicinal chemistry for modulating target affinity, solubility, and metabolic stability. Urea derivatives are frequently explored for kinase inhibition, enzyme activation, and receptor modulation due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-26-17-5-3-15(4-6-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-20-9-2-10-21-18/h2-6,9-10,16H,7-8,11-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJRUVLIFHZUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, with the CAS number 1234977-98-0, is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O2C_{19}H_{25}N_{5}O_{2} with a molecular weight of 355.4 g/mol. It features a complex structure that includes a methoxybenzyl group and a pyrimidinylpiperidinyl moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1234977-98-0
Molecular FormulaC19H25N5O2C_{19}H_{25}N_{5}O_{2}
Molecular Weight355.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may act as selective agonists for melanocortin receptors, particularly the melanocortin subtype 4 receptor (MC4R). These receptors are involved in various physiological processes, including appetite regulation and energy homeostasis .

Pharmacological Effects

  • Anti-obesity Effects : Studies have shown that compounds targeting MC4R can lead to significant anti-obesity effects without causing adverse sexual side effects. This suggests a potential therapeutic application in weight management .
  • Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values ranging from 0.87 to 12.91 μM . This positions it as a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Activity : Preliminary data suggest that the compound may exhibit antibacterial properties. Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .

Study on Melanocortin Receptor Agonism

A pivotal study focused on the agonistic activity of piperazine urea derivatives found that certain modifications enhance selectivity and potency towards MC4R. The findings suggest that the structural components of this compound could be optimized for improved efficacy .

Anticancer Activity Assessment

In cancer research, the compound's ability to induce apoptosis in tumor cells was evaluated. The study reported increased levels of caspase 9 in treated samples, indicating activation of apoptotic pathways. This effect was notably higher than that observed with standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Studies

Research on similar pyrimidine-based compounds revealed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These results underscore the potential of pyrimidine derivatives, including our compound of interest, in antimicrobial applications .

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has been investigated for its potential as an antiproliferative agent . Studies have shown that compounds with similar urea linkages can inhibit cancer cell growth by interfering with specific molecular pathways involved in cell division and survival .

The compound exhibits various biological activities, including:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation. For instance, urea derivatives often act as inhibitors of protein kinases, which are key regulators in cancer signaling pathways.
  • Receptor Binding : The structural features allow it to bind with specific receptors in the body, potentially modulating physiological responses related to diseases such as cancer or neurological disorders.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound can interact with multiple targets within biological systems, leading to effects that may include:

  • Antitumor Activity : Research suggests that derivatives of urea can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
  • Neuropharmacological Effects : Given the presence of the piperidine structure, the compound might also exhibit neuroprotective properties or influence neurotransmitter pathways, warranting further investigation.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their antiproliferative effects. For example, a study highlighted the synthesis of a series of urea derivatives that showed significant inhibition of cancer cell lines . The findings suggest that modifications to the methoxy and piperidine moieties can enhance efficacy and selectivity against specific cancer types.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (1396715-85-7) :

    • Key Difference : The 4-fluorobenzyl group replaces the 4-methoxybenzyl group, and the pyrazin-2-yl group substitutes pyrimidin-2-yl.
    • Implications : Fluorine’s electronegativity may enhance membrane permeability compared to the methoxy group, which contributes to π-π stacking and solubility. The pyrazine ring (two nitrogen atoms) may alter binding specificity in enzymatic pockets compared to pyrimidine (one nitrogen) .
  • 1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) :

    • Key Difference : A phenyl group replaces the 4-methoxybenzyl, and the piperidine is linked to a pyrazolo-pyrimidine scaffold with morpholine.
    • Implications : The bulky pyrazolo-pyrimidine-morpholine system likely targets kinase ATP-binding sites, while the phenyl group may reduce solubility compared to methoxybenzyl .

Piperidine and Heterocyclic Modifications

  • 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18): Key Difference: The 2-oxaadamantyl group replaces the 4-methoxybenzyl, and the piperidine is substituted with a triazine ring. Implications: The adamantyl group enhances metabolic stability and lipophilicity, while the triazine moiety may confer affinity for nucleotide-binding domains (e.g., kinases) .
  • 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea (4): Key Difference: A biphenyl group and bromopyridinyl-piperidine replace the methoxybenzyl and pyrimidinyl groups.

Urea-Linked Pharmacophores

  • 1-Allyl-3-(benzyloxy)-1-(4-methoxybenzyl)urea (86a): Key Difference: An allyl group and benzyloxy substituent modify the urea core.

Structural and Functional Data Table

Compound Name Benzyl/Group Variation Piperidine/Heterocycle Variation Reported Activity/Notes Reference ID
1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea 4-Methoxybenzyl Pyrimidin-2-yl-piperidine N/A (Hypothetical kinase target) -
1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea 4-Fluorobenzyl Pyrazin-2-yl-piperidine Unspecified enzyme modulation
1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea Phenyl Pyrazolo-pyrimidine-morpholine Kinase inhibition (hypothetical)
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 2-Oxaadamantyl Triazinyl-piperidine Enzyme stability enhancement
3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea Biphenyl Bromopyridinyl-piperidine Halogen-bonding applications

Research Findings and Implications

  • Electronic and Steric Effects : The 4-methoxy group in the target compound likely improves solubility and aromatic interactions compared to fluorine or phenyl substituents .
  • Heterocycle Specificity : Pyrimidin-2-yl may offer better π-π stacking in kinase ATP pockets than pyrazin-2-yl or triazine derivatives .
  • Piperidine Flexibility : The unmodified piperidine in the target compound allows conformational adaptability, whereas morpholine or adamantyl substitutions restrict motion but enhance stability .

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